
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is a compound that combines two distinct chemical entities: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, a brominated derivative of theophylline, and 1-phenylethanamine, an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione typically involves the bromination of theophylline. The reaction is carried out by dissolving theophylline in a suitable solvent, such as ethanol or acetic acid, and adding a brominating agent like bromine or N-bromosuccinimide. The reaction mixture is then stirred at a controlled temperature until the desired product is formed .
For the preparation of 1-phenylethanamine, the common method involves the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. Similarly, 1-phenylethanamine is produced industrially through catalytic hydrogenation of acetophenone, utilizing catalysts like palladium on carbon under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
1-phenylethanamine also participates in several reactions:
Acylation: It can undergo acylation to form amides when reacted with acyl chlorides or anhydrides.
Alkylation: The amine group can be alkylated using alkyl halides in the presence of a base.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in ethanol or acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkyl halides in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted purine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Acylation: Formation of amides.
Alkylation: Formation of alkylated amines.
Scientific Research Applications
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its binding affinity to certain targets, leading to inhibition or activation of specific pathways . 1-phenylethanamine acts as a ligand for various receptors, modulating their activity and influencing physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-7-(3-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both a brominated purine and an aromatic amine allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
5463-53-6 |
|---|---|
Molecular Formula |
C15H18BrN5O2 |
Molecular Weight |
380.24 g/mol |
IUPAC Name |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine |
InChI |
InChI=1S/C8H11N.C7H7BrN4O2/c1-7(9)8-5-3-2-4-6-8;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-7H,9H2,1H3;1-2H3,(H,9,10) |
InChI Key |
CUEWIYGJZGTUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


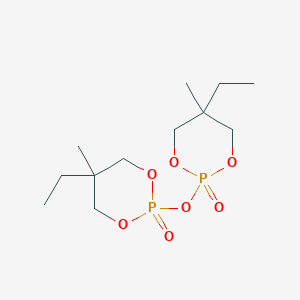
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
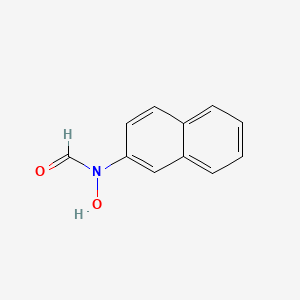
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
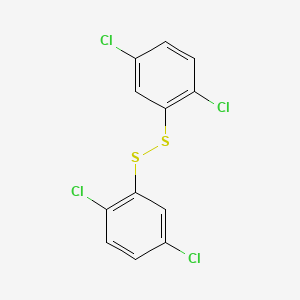
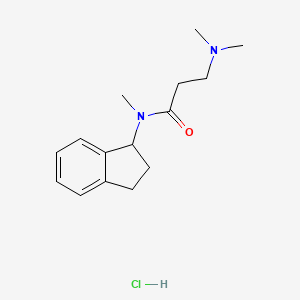
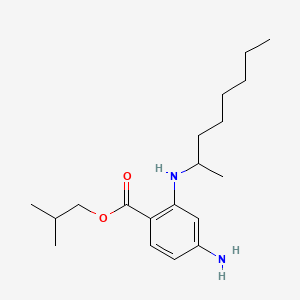
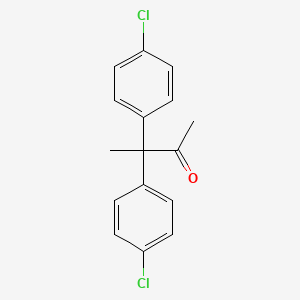
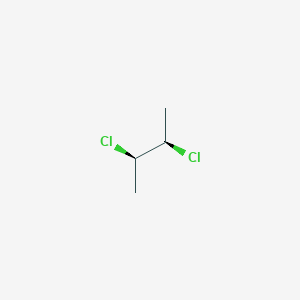
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
